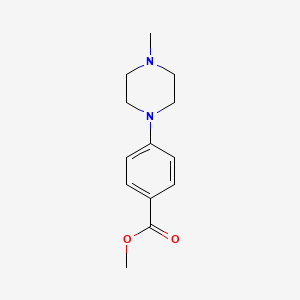

Methyl 4-(4-methylpiperazin-1-yl)benzoate

Descripción general

Descripción

Methyl 4-(4-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2. It is a derivative of benzoic acid and piperazine, characterized by the presence of a methyl ester group and a methylpiperazine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent. The reaction is carried out in a suitable solvent, and the product is purified through nanofiltration and centrifugal filtration .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(4-methylpiperazin-1-yl)benzoic acid.

Reduction: 4-(4-methylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Synthesis

Methyl 4-(4-methylpiperazin-1-yl)benzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in cancer treatment, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's structural attributes facilitate modifications that enhance the pharmacological profile of resultant drugs.

1.2 Medicinal Chemistry

The compound's piperazine moiety contributes to its biological activity, making it a valuable scaffold for designing new therapeutic agents. Research indicates that derivatives of this compound exhibit varied pharmacological effects, including anti-inflammatory and analgesic properties, which are critical in developing pain management therapies.

Synthetic Methods

2.1 Preparation Techniques

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of acid-binding agents. This method is efficient for producing high yields of the desired compound while maintaining purity through techniques such as nanofiltration and centrifugal filtration .

2.2 Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts methyl groups to carboxylic acids.

- Reduction : Reduces ester groups to alcohols.

- Substitution : Facilitates nucleophilic substitutions on the piperazine ring.

Case Studies and Research Findings

3.1 Case Study: Imatinib Synthesis

In a study focusing on Imatinib synthesis, this compound was identified as a crucial intermediate that significantly improved the efficiency of the overall synthetic route. The study highlighted how modifications to this compound could lead to enhanced bioavailability and reduced side effects in therapeutic applications .

3.2 Research on Biological Activity

Research conducted by Koroleva et al. (2012) demonstrated that derivatives of this compound exhibited promising anti-cancer activity in vitro. The study emphasized the importance of structural variations in optimizing therapeutic efficacy against specific cancer cell lines.

Summary Table of Applications and Properties

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde

- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

- 4-(4-Methylpiperazin-1-yl)methylbenzyl alcohol

Comparison: Methyl 4-(4-methylpiperazin-1-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ester group makes it more susceptible to hydrolysis compared to the aldehyde or acid derivatives .

Actividad Biológica

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is crucial for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The compound's molecular formula is , and it is classified under piperazine derivatives.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound acts as a biochemical probe, influencing enzyme activities and protein interactions. It has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Apoptosis Induction : By triggering apoptotic pathways, it reduces tumor viability. The induction of DNA damage through oxidative stress mechanisms has also been observed in related compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit varied absorption and distribution profiles. Understanding these parameters is essential for optimizing therapeutic efficacy and minimizing toxicity.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Anticancer Efficacy : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimalarial Activity : Analogous compounds with piperazine moieties have shown effectiveness against chloroquine-resistant malaria strains, suggesting that this compound may share similar properties .

- Neuropharmacological Effects : Molecular docking studies indicate favorable binding affinities to neurotransmitter receptors, supporting its potential use in treating anxiety and depression-related disorders.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCXOZWVDWCOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363014 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354813-14-2 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.